4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-(5-thiophen-2-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-8-3-4-12(17)9(6-8)10-7-11(16-15-10)13-2-1-5-18-13/h1-6,11,16-17H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZOMCHRPASHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The reaction between 4-chloro-2-hydroxyacetophenone and thiophene-2-carbaldehyde occurs under basic conditions, typically using sodium hydroxide (NaOH) in ethanol.
Procedure :
- Dissolve 4-chloro-2-hydroxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in 50 mL ethanol.
- Add 20% aqueous NaOH (5 mL) dropwise under ice-cooling.
- Reflux at 80°C for 6–8 hours.
- Quench with ice-water, neutralize with dilute HCl, and recrystallize from ethanol.
Characterization :
- Yield : 68–72%.
- Melting Point : 142–144°C.
- 1H-NMR (CDCl3) : δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.45 (d, J = 15.6 Hz, 1H, β-H), 7.30–6.80 (m, 6H, aromatic), 5.20 (s, 1H, -OH).
Pyrazoline Ring Formation
Cyclization with Hydrazine Hydrate
The chalcone intermediate undergoes cyclization with hydrazine hydrate in acetic acid to form the dihydropyrazole ring.
Procedure :
- Reflux chalcone (5 mmol) and hydrazine hydrate (10 mmol) in 30 mL glacial acetic acid for 4–6 hours.
- Cool, pour into ice-water, and filter the precipitate.
- Purify via column chromatography (ethyl acetate/hexane, 3:7).
Characterization :
- Yield : 58–62%.
- Melting Point : 165–167°C.
- IR (KBr) : 3250 cm⁻¹ (-NH), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O phenolic).
Alternative Synthetic Strategies
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time and improves yield:
Hydrazonoyl Chloride Intermediate
Using hydrazonoyl chlorides (e.g., thiophene-2-carbonyl chloride) with 4-chloro-2-hydroxyphenylhydrazine:
- Procedure : React hydrazine derivative (5 mmol) with thiophene-2-carbonyl chloride (5 mmol) in dichloromethane/triethylamine.
- Yield : 65%.
Reaction Optimization and Challenges
Solvent Effects
Regioselectivity Control
Steric and electronic factors direct cyclization to the 5-(thiophen-2-yl) position. DFT studies confirm lower energy for the observed regioisomer.
Spectroscopic and Computational Validation
NMR Analysis
DFT Studies
- HOMO-LUMO Gap : 4.8 eV, indicating stability.
- NLO Properties : Hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu, suggesting potential optoelectronic applications.
Industrial-Scale Considerations
Batch Reactor Design
Environmental Impact
- Waste Management : Neutralize acidic byproducts with CaCO3.
- Solvent Recovery : Ethanol distillation achieves 90% reuse.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. A study involving derivatives of 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study:
A series of synthesized derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses.
Data Table: Anti-inflammatory Activity
Fungicidal Activity
The compound's derivatives have shown promising results as fungicides. A study focused on the antifungal activity against common agricultural pathogens like Fusarium graminearum and Botrytis cinerea revealed that certain derivatives possess significant fungicidal properties.
Case Study:
In a greenhouse trial, a formulation containing this compound was applied to crops affected by fungal infections. The results indicated a reduction in disease incidence by over 50%, showcasing its potential for agricultural use.
Herbicidal Activity
Preliminary studies suggest that this compound may also exhibit herbicidal properties. Research is ongoing to evaluate its effectiveness in controlling weed species without harming crop yields.
Data Table: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 70 |
| Chenopodium album | 150 | 65 |
Mechanism of Action
The mechanism by which 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Catalysis: Acts as a ligand, stabilizing metal centers and facilitating catalytic cycles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazolines
Compounds 4 and 5 () are isostructural chloro- and bromo-derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These differ from the target compound in their thiazole core and triazole substituents but share the pyrazoline scaffold. Key observations:
- Crystal Packing: Halogen substituents (Cl vs. Br) induce minor structural adjustments, preserving isostructurality while altering intermolecular halogen bonds .
- Bioactivity : The chloro derivative (Compound 4) exhibits antimicrobial activity, attributed to halogen-mediated interactions with bacterial targets .
Thiophene-Containing Pyrazolines
- Compound 12 (): 2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol shares the thiophene-pyrazoline core but includes a fluorophenyl group.
- BP Probe (): 2-[1-(1,3-Benzothiazol-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol incorporates a benzothiazole ring, enabling fluorescence-based detection of picric acid (82% quenching efficiency) .
Antioxidant Pyrazolines
The compound 2-(5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol () demonstrates superior antioxidant activity compared to its precursor chalcone, with DPPH radical scavenging linked to the pyrazoline’s planar structure and phenolic -OH group .
Structural and Functional Data Table
Key Research Findings
- Halogen Effects : Chloro and bromo substituents in isostructural compounds (e.g., 4 and 5 ) minimally affect crystal symmetry but significantly alter bioactivity, with chloro derivatives showing stronger antimicrobial effects .
- Thiophene Role : Thiophene enhances π-π stacking in fluorescence probes (e.g., BP) and electronic properties in therapeutic agents .
- Antioxidant Mechanism: Pyrazoline derivatives with phenolic -OH groups exhibit radical scavenging via hydrogen donation, as seen in .
Biological Activity
4-Chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a chloro-substituted phenolic ring and a thiophene-linked pyrazole moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 262.75 g/mol |
| CAS Number | 89145-08-4 |
| Molecular Formula | C13H11ClN2OS |
| LogP | 3.6046 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their ability to inhibit key proteins involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. These proteins are critical targets in various cancers, making compounds like this compound promising candidates for further development in oncology .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that it may be effective in treating conditions characterized by excessive inflammation .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. For instance, compounds structurally similar to this compound were tested against various bacterial strains, showing significant inhibitory effects. The minimum inhibitory concentrations (MICs) against common pathogens were found to be comparable to established antibiotics .
Case Studies
- Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit cancer cell lines. The results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
- Anti-inflammatory Evaluation : In a controlled experiment, the compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a reduction in NO production by up to 70%, indicating strong anti-inflammatory potential .
- Antimicrobial Testing : A recent study assessed the antimicrobial efficacy of various pyrazole derivatives against strains like Staphylococcus aureus and Escherichia coli. The tested compound exhibited MIC values ranging from 15 to 50 µg/mL, demonstrating its effectiveness compared to traditional antibiotics .
Q & A
Q. What are the common synthetic routes for 4-chloro-2-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of a chalcone derivative (e.g., 5-chloro-2-hydroxy-4-methylphenyl ketone) with thiophene-substituted hydrazines. Key optimization steps include:
- Solvent selection : Ethanol or dioxane for improved solubility and reaction efficiency .
- Catalysts : Use of acetic acid or K2CO3 to accelerate cyclization .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the pyrazoline core .
- Characterization : LCMS and <sup>1</sup>H/<sup>13</sup>C NMR to confirm molecular weight and structural integrity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves aromatic protons (δ 6.9–7.9 ppm) and dihydropyrazole CH2 groups (δ 3.4–5.8 ppm) .
- LCMS : Confirms molecular ion peaks (e.g., ESI+ m/z ~330–470) and purity (>95%) .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (O–H···N) and crystal packing .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is performed using:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Software : SHELXL for structure refinement, with anisotropic displacement parameters for non-H atoms .
- Key metrics : R-factor < 0.05, Z = 2 in triclinic space groups (e.g., P1) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Disorder modeling : Split occupancy for disordered thiophene or chlorophenyl groups .
- Restraints : Apply geometric restraints to CH2 groups in SHELXL to stabilize refinement .
- Validation tools : Check for outliers using CCDC Mercury or PLATON .
Q. How to design experiments for evaluating antitumor activity?
- In vitro assays : MTT assay against HepG2 or MCF-7 cells, with IC50 values calculated via nonlinear regression (e.g., 1.37–2.09 μM for pyrazoline derivatives) .
- Controls : Use doxorubicin or cisplatin as positive controls .
- Structure-activity relationship (SAR) : Modify substituents (e.g., benzoxazole, chloroacetamide) to enhance cytotoxicity .
Q. What methods assess fluorescence properties, such as quenching efficiency?
- Fluorescence spectroscopy : Measure emission intensity at λex = 350 nm and λem = 450 nm .
- Quenching analysis : Use Stern-Volmer plots to quantify quenching efficiency (e.g., 82% for picric acid detection) .
- Competitive studies : Compare sensitivity against nitroaromatics (e.g., TNT, DNT) .
Q. How to perform SAR studies by combining pyrazoline with other pharmacophores?
- Hybrid design : Fuse pyrazoline with benzothiazole or quinoline moieties to enhance bioactivity .
- Substituent variation : Test acylated derivatives (e.g., chloroacetamide, methoxybenzamide) for improved solubility and target binding .
- Biological screening : Prioritize compounds with low IC50 in cytotoxicity assays and high selectivity indices .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase or human topoisomerase II .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
